Aminooxy-PEG4-Propargyl

Vue d'ensemble

Description

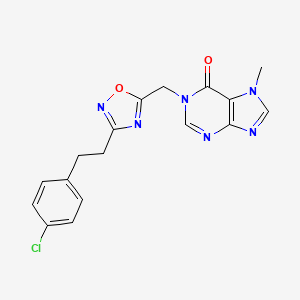

Aminooxy-PEG4-Propargyl is a PEG derivative containing a propargyl group and an aminooxy group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

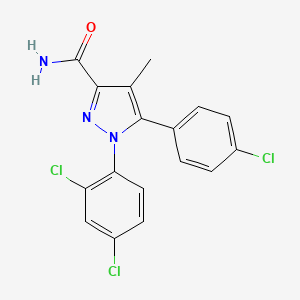

Aminooxy-PEG4-Propargyl has a molecular weight of 247.3 g/mol and a molecular formula of C11H21NO5 . It contains a total of 37 bonds, including 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 triple bond, 1 hydroxylamine (aliphatic), and 4 ethers (aliphatic) .Chemical Reactions Analysis

Aminooxy-PEG4-Propargyl is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Aminooxy-PEG4-Propargyl has a PEG Molecular Weight of 247.3 g/mol, a Functional Group of Aminooxy/Propargyl, and a Purity of 98% . It has a CAS No. of 1835759-78-8 and is stored at -20°C .Applications De Recherche Scientifique

Bioconjugation

Aminooxy-PEG4-Propargyl can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

Synthesis of PROTACs

Aminooxy-PEG4-Propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Click Chemistry

Aminooxy-PEG4-Propargyl is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis of Heterobifunctional PEG Derivatives

Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups can be synthesized with simplicity yet high efficiency . PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl was used as the starting polymer .

Development of PEG-based Bioconjugates

This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications . These applications include protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Formation of Stable Oxime Linkages

The aminooxy PEG linkers react with aldehydes and ketones to form stable oxime linkages . The linkages formed can be cleaved under acidic conditions .

Mécanisme D'action

Target of Action

Aminooxy-PEG4-Propargyl is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

Aminooxy-PEG4-Propargyl is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the PROTAC to bind to its target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Aminooxy-PEG4-Propargyl is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes.

Result of Action

The primary result of the action of Aminooxy-PEG4-Propargyl is the degradation of target proteins . By degrading these proteins, it can influence various cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of Aminooxy-PEG4-Propargyl can be influenced by various environmental factors For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions in the environment Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Safety and Hazards

Aminooxy-PEG4-Propargyl is a controlled substance and not for sale in certain territories . It is classified as a self-reactive chemical (Type C), and heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and storing in a well-ventilated place .

Orientations Futures

Propriétés

IUPAC Name |

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPKKFCCGOYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

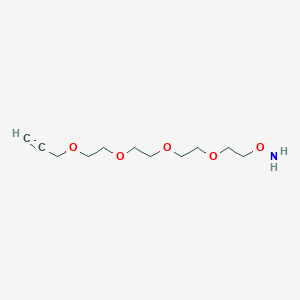

C#CCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminooxy-PEG4-Propargyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

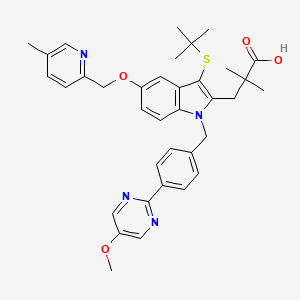

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

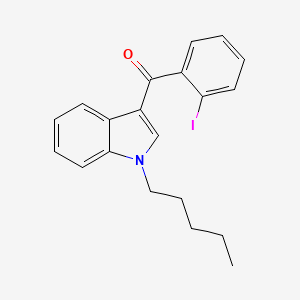

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

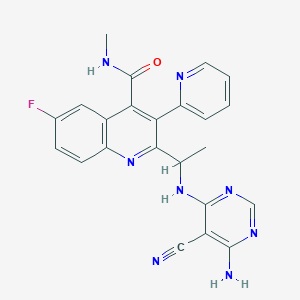

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)